![molecular formula C12H16O4 B2708241 2-[3-(2-Methylpropoxy)phenoxy]acetic acid CAS No. 392237-83-1](/img/structure/B2708241.png)
2-[3-(2-Methylpropoxy)phenoxy]acetic acid
概要
説明
2-[3-(2-Methylpropoxy)phenoxy]acetic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of phenoxyacetic acid, characterized by the presence of a phenoxy group substituted with a 2-methylpropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid typically involves the reaction of 3-(2-methylpropoxy)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic substitution with chloroacetic acid to yield the desired product.
-
Starting Materials
- 3-(2-Methylpropoxy)phenol
- Chloroacetic acid
- Sodium hydroxide (NaOH)
-
Reaction Conditions
- The reaction is carried out in an aqueous medium.
- The temperature is maintained at around 60-70°C.
- The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to achieve high yield and purity. The product is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
2-[3-(2-Methylpropoxy)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
-
Oxidation
- Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
- Conditions: Acidic or basic medium, elevated temperature
-
Reduction
- Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
- Conditions: Anhydrous conditions, room temperature
-
Substitution
- Reagents: Halogens (e.g., Br2, Cl2), Nitrating agents (e.g., HNO3)
- Conditions: Varies depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
科学的研究の応用
2-[3-(2-Methylpropoxy)phenoxy]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
2-[3-(2-Methylpropoxy)phenoxy]acetic acid can be compared with other similar compounds, such as:
Phenoxyacetic acid: Lacks the 2-methylpropoxy group, resulting in different chemical and biological properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with different substituents on the phenoxy group.
Mecoprop: Contains a similar phenoxyacetic acid structure but with different alkyl substituents.
特性
IUPAC Name |
2-[3-(2-methylpropoxy)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(2)7-15-10-4-3-5-11(6-10)16-8-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCERKOAASBOHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC=C1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
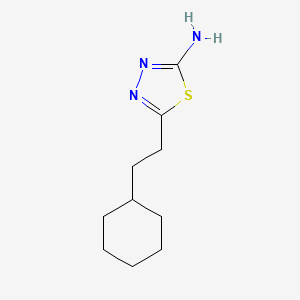
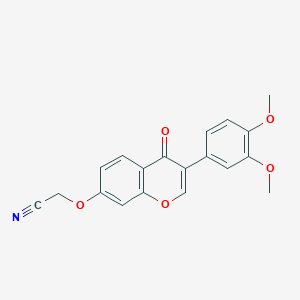
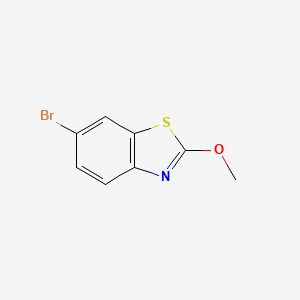
![2-(2-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2708164.png)
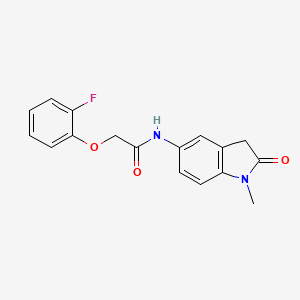
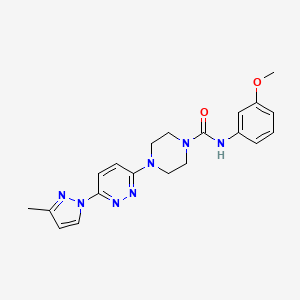
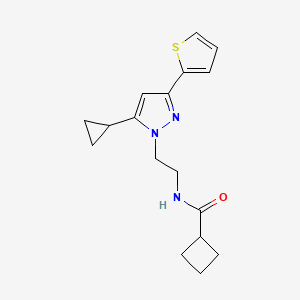
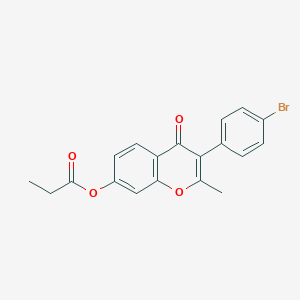
![N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2708173.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2708175.png)
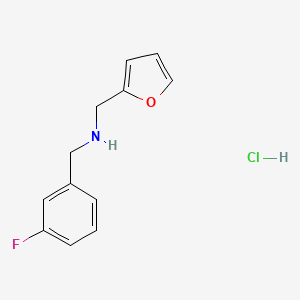
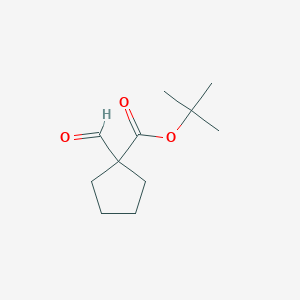
![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2708178.png)
![4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B2708181.png)
